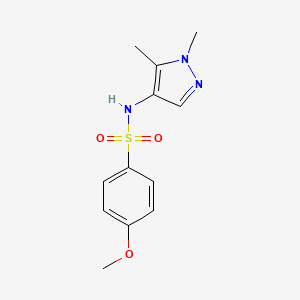![molecular formula C15H12F2N4O2S B4367153 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367153.png)
4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide
Übersicht
Beschreibung
4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a sulfonamide derivative and belongs to the class of triazole compounds.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in the pathogenesis of diseases. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression and are often overexpressed in cancer cells. By inhibiting HDACs, the compound induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide are mainly related to its potential therapeutic applications. The compound has been found to exhibit significant activity against cancer cells, inflammation, and infectious diseases. It has also been shown to have a low toxicity profile, indicating its potential as a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide in lab experiments include its high purity, good yield, and low toxicity profile. Additionally, the compound exhibits significant activity against a range of diseases, making it a promising therapeutic agent. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research on 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide. One potential direction is to investigate its activity against other diseases such as autoimmune disorders and neurodegenerative diseases. Another direction is to explore its potential as a drug delivery system for targeted therapy. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide is a promising compound with significant potential as a therapeutic agent. Its synthesis method is well-established, and its scientific research application has been extensively studied. The compound exhibits significant activity against a range of diseases, with low toxicity, making it a safe and effective therapeutic agent. However, further research is needed to optimize its pharmacological properties and understand its mechanism of action.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-fluoro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide is mainly focused on its potential as a therapeutic agent. It has been found to exhibit significant activity against a range of diseases such as cancer, inflammation, and infectious diseases. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to possess antimicrobial activity against a range of bacterial and fungal pathogens.
Eigenschaften
IUPAC Name |
4-fluoro-N-[1-[(2-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O2S/c16-12-5-7-13(8-6-12)24(22,23)20-15-18-10-21(19-15)9-11-3-1-2-4-14(11)17/h1-8,10H,9H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUCISLOLRNMCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC(=N2)NS(=O)(=O)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367072.png)
![N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367081.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367093.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4367098.png)
![4-(4-fluorophenyl)-N-[1-(2-pyridinylmethyl)-3-piperidinyl]butanamide](/img/structure/B4367099.png)
![2-{1-[(2,3-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4367102.png)
![2-{[4-(4-chlorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4367103.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-4-methoxybenzenesulfonamide](/img/structure/B4367118.png)
![4-fluoro-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367139.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4367146.png)
![4-methyl-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4367170.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzenesulfonamide](/img/structure/B4367173.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-nitrobenzenesulfonamide](/img/structure/B4367180.png)